N'-(2-chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . Another method involves the use of nickel- and palladium-based protocols, such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Chemical Reactions Analysis
Thiophene behaves similarly to benzene in many chemical reactions . For example, it can undergo Friedel–Crafts-type reactions .Physical and Chemical Properties Analysis
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . Its physical and chemical properties can be modified by substituting different groups on the thiophene ring.Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Novel Synthetic Approaches and Rearrangements : A study by Mamedov et al. (2016) introduced a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a new rearrangement sequence. This method offers a high-yielding, operationally simple pathway for synthesizing anthranilic acid derivatives and oxalamides, which could potentially apply to the synthesis of compounds like N1-(2-chlorophenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide (Mamedov et al., 2016).
Reactivity and Formation of Thiophene Derivatives : The reactivity of thiophene with isothiocyanates, leading to the formation of N-substituted carbothioamides of thiophene-2-carboxylic and 2,5-dimethyl-thiophene-5-carboxylic acid, was explored by Jagodziński et al. (1986). This research highlights the potential for creating diverse thiophene derivatives, relevant to the synthesis of complex molecules such as the subject compound (Jagodziński et al., 1986).
Potential Biomedical Applications
Antimicrobial Properties : Benneche et al. (2011) synthesized 5-(chloromethylene)- and 5-(bromoalkylidene)thiophen-2(5H)-ones from 2-acyl-5-methoxythiophenes, testing them for their capacity to reduce biofilm formation by V. harveyi. Their findings suggest that compounds with thiophene moieties, similar to the core structure of the subject compound, could serve as potent antimicrobial agents (Benneche et al., 2011).
Antitumor Agents : Gomha et al. (2016) presented the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, demonstrating promising anti-tumor activities against HepG2 cell lines. This underscores the potential for thiophene-containing compounds in cancer research and therapy (Gomha et al., 2016).
Mechanism of Action
The mechanism of action of thiophene derivatives can vary depending on their structure and the specific biological target. For example, some thiophene derivatives have shown anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Future Directions
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S2/c19-12-4-1-2-5-13(12)21-18(24)17(23)20-10-11-7-8-15(26-11)16(22)14-6-3-9-25-14/h1-9H,10H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPVEOMWGGQFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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